Rilmazafone hydrochloride

Catalog No.
S634471
CAS No.
85815-37-8
M.F
C21H21Cl3N6O3
M. Wt
511.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rilmazafone hydrochloride

CAS Number

85815-37-8

Product Name

Rilmazafone hydrochloride

IUPAC Name

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride

Molecular Formula

C21H21Cl3N6O3

Molecular Weight

511.8 g/mol

InChI

InChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H

InChI Key

KHINGHZNENOVFD-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl

Synonyms

1-(2-(2-chlorobenzoyl)-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride, 450191-S, rilmazafone, rilmazafone hydrochloride, S 450191, S-450191

Canonical SMILES

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl

Sleep Induction and Effects

  • Animal studies: Rilmazafone has been shown to induce sleep in various animal models, including rats, mice, dogs, and monkeys. Studies have observed increased slow-wave deep sleep (SWDS) and overall sleep duration following oral administration [, ].
  • Comparison with other sleep-inducing agents: Research comparing rilmazafone to other sleep aids, such as melatonin, in elderly patients with nocturia (frequent urination at night) suggests similar efficacy in improving sleep quality and reducing nighttime urination frequency [].

Metabolism and Drug Interactions

  • Metabolite identification: Research has identified and characterized ten urinary metabolites of rilmazafone in monkeys, providing insights into its metabolism and potential pathways for drug elimination [].
  • Drug interaction potential: Studies have shown that rilmazafone can induce the activity of hepatic drug-metabolizing enzymes in rats, mice, and dogs, potentially affecting the metabolism and efficacy of other concurrently administered drugs [].

It's important to note:

  • Rilmazafone hydrochloride is not currently approved for use as a sleep medication in the United States or many other countries.
  • Further research is needed to fully understand its safety, efficacy, and potential side effects in humans.

Rilmazafone hydrochloride is a synthetic compound classified as a prodrug and a member of a novel class of compounds known as ring-opened derivatives of 1,4-benzodiazepines. Its chemical structure is characterized by the absence of a fused benzene ring with a diazepine ring, which distinguishes it from traditional benzodiazepines. The compound's molecular formula is C21H20Cl2N6O3HClC_{21}H_{20}Cl_{2}N_{6}O_{3}\cdot HCl and it has a molecular weight of approximately 511.789 g/mol . Rilmazafone hydrochloride is primarily investigated for its sedative and hypnotic effects, particularly in the treatment of insomnia and sleep disorders .

Rilmazafone acts as a prodrug. Following administration, it is converted into active benzodiazepine metabolites. These metabolites are believed to interact with the GABAergic system in the brain, promoting the release of the inhibitory neurotransmitter GABA. Increased GABAergic activity leads to sedation and sleep induction []. Further research is needed to elucidate the specific mechanism of action of the individual metabolites.

That convert it into active metabolites. In studies conducted on monkeys, researchers identified ten urinary metabolites resulting from metabolic pathways such as desglycination, cyclization, demethylation, hydrolysis, and hydroxylation. The specific enzymes involved in these reactions include cytochrome P450 enzymes, although further research is necessary to fully elucidate these metabolic pathways and their implications for drug interactions and efficacy.

Rilmazafone hydrochloride itself does not directly bind to benzodiazepine receptors nor does it exhibit psychoactive effects before metabolism. Instead, it is metabolized by aminopeptidase enzymes in the small intestine to form the active metabolite, rilmazolam, which possesses sedative and hypnotic properties . Preclinical studies indicate that rilmazafone effectively induces and maintains sleep with minimal impact on skeletal muscle function, making it a potential candidate for managing sleep disturbances .

While specific synthesis methods for rilmazafone hydrochloride are not extensively documented in the available literature, it is noted that the compound is synthesized as a derivative of 1,4-benzodiazepines. The synthesis likely involves multiple steps to construct its unique chemical structure, including the formation of the triazole ring and the incorporation of various functional groups. Detailed synthetic pathways may be found in specialized chemical journals or patents focusing on benzodiazepine derivatives .

Rilmazafone hydrochloride is primarily applied in the field of pharmacology for its sedative effects. It has been explored for use in treating insomnia and other sleep-related disorders due to its ability to induce sleep without significantly affecting motor function . Additionally, it has been investigated for potential applications in premedication before surgical procedures due to its hypnotic properties .

Interaction studies involving rilmazafone hydrochloride have highlighted its metabolic interactions rather than direct pharmacological interactions with other drugs. The conversion of rilmazafone into its active metabolites can be influenced by various factors such as age, genetic polymorphisms in drug-metabolizing enzymes, and co-administration with other medications that affect enzyme activity . Notably, an incident involving contamination with rilmazafone in an antifungal medication underscored the importance of monitoring adverse drug reactions associated with its use .

Rilmazafone hydrochloride can be compared with several similar compounds within the realm of sedative-hypnotics. Below is a comparison highlighting its uniqueness:

Compound NameClassificationMechanism of ActionUnique Features
Rilmazafone HydrochlorideProdrug (Benzodiazepine derivative)Metabolized into active benzodiazepineNon-benzodiazepine structure; prodrug form
DiazepamBenzodiazepineDirect agonist at benzodiazepine receptorsEstablished anxiolytic; risk of dependence
TriazolamBenzodiazepineDirect agonist at benzodiazepine receptorsShorter half-life; rapid onset
ZolpidemNon-benzodiazepineSelective agonist at GABA-A receptorsRapid acting; less muscle relaxant effect

Rilmazafone's distinction lies in its classification as a prodrug that requires metabolic activation to exert its pharmacological effects, setting it apart from traditional benzodiazepines that act directly on their targets without requiring conversion .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

510.074072 g/mol

Monoisotopic Mass

510.074072 g/mol

Heavy Atom Count

33

UNII

25T258X8BV

Related CAS

99593-25-6 (Parent)

Other CAS

85815-37-8

Wikipedia

Rilmazafone hydrochloride

Dates

Modify: 2024-04-14

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